2-(2-Allylphenoxy)-N-methylethanamine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of a tetracyclic molecule homologous to an antidepressant involved a [4+2] cycloaddition followed by ring expansion and deoxygenation using samarium diiodide . This indicates that the synthesis of complex molecules like 2-(2-Allylphenoxy)-N-methylethanamine may also require a series of reactions, including cycloadditions and subsequent modifications to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to confirm the structure of 2-(2-Allylphenoxy)-N-methylethanamine once synthesized.
Chemical Reactions Analysis
The papers describe the synthesis of compounds that contain allyl groups, which are known to participate in various chemical reactions, including polymerization . The presence of an allyl group in 2-(2-Allylphenoxy)-N-methylethanamine suggests that it may also undergo similar reactions, such as thermal curing to form polymers or copolymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For example, the thermal stability and glass transition temperatures of polymers containing allyl groups can be quite high, as indicated by the synthesis of thermosetting poly(phenylene ether) containing allyl groups . The dielectric properties of such polymers are also notable, with low dielectric constants and dissipation factors. These properties could be relevant when considering the potential applications of 2-(2-Allylphenoxy)-N-methylethanamine in materials science.
Scientific Research Applications
Scientific Research Applications of Chemical Compounds: A General Overview
Chemical compounds are crucial in scientific research for their diverse applications across various fields:
Drug Development
Research often focuses on understanding how chemical compounds interact with biological systems to develop new medications or therapies. For example, studies on compounds like 2-methyloxolane (2-MeOx) explore its use as a bio-based solvent for extracting natural products, highlighting its potential in green chemistry and pharmaceutical extractions (Rapinel et al., 2020).
Understanding Biochemical Pathways
Investigations into how specific compounds interact with biological molecules can reveal new insights into biochemical pathways and mechanisms. For instance, research on 5-Aza-2′-deoxycytidine (AzaD) focuses on its diverse effects on gene expression and its implications for therapy, demonstrating the compound's complexity in biological interactions (Seelan et al., 2018).
Environmental Impact Studies
The environmental effects of chemical compounds, such as their toxicity and degradation, are crucial for assessing their safety and ecological impact. For example, investigations into the sorption of herbicides like 2,4-D to soil and organic matter contribute to understanding their environmental persistence and mobility, informing safe usage practices and regulatory policies (Werner et al., 2012).
Safety And Hazards
properties
IUPAC Name |
N-methyl-2-(2-prop-2-enylphenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-6-11-7-4-5-8-12(11)14-10-9-13-2/h3-5,7-8,13H,1,6,9-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPZRGLXNOJIKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391187 |
Source
|
Record name | 2-(2-ALLYLPHENOXY)-N-METHYLETHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Allylphenoxy)-N-methylethanamine | |
CAS RN |
57162-94-4 |
Source
|
Record name | 2-(2-ALLYLPHENOXY)-N-METHYLETHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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